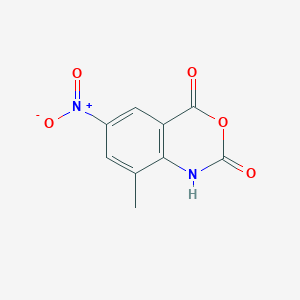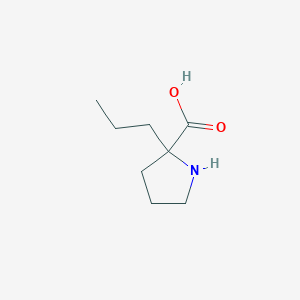
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H18O2S It is characterized by the presence of a cyclohexane ring attached to a carboxylic acid group and a tetrahydrothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of 1,4-dihalobutanes with sulfur sources under basic conditions.
Attachment to Cyclohexane Ring: The tetrahydrothiophene ring is then attached to a cyclohexane ring through a series of substitution reactions.
Introduction of Carboxylic Acid Group: The final step involves the oxidation of the terminal group to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The tetrahydrothiophene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted tetrahydrothiophene derivatives.
Aplicaciones Científicas De Investigación
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biomolecules, while the tetrahydrothiophene ring can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Tetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid
- 1-(Tetrahydrothiophen-2-yl)cyclopentane-1-carboxylic acid
- 1-(Tetrahydrothiophen-2-yl)cyclohexane-2-carboxylic acid
Uniqueness
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid is unique due to the specific positioning of the tetrahydrothiophene ring and the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H18O2S |
|---|---|
Peso molecular |
214.33 g/mol |
Nombre IUPAC |
1-(thiolan-2-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c12-10(13)11(6-2-1-3-7-11)9-5-4-8-14-9/h9H,1-8H2,(H,12,13) |
Clave InChI |
QYWFDFCLBRLDCX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2CCCS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Tert-butylphenyl)methyl]pyrrolidine](/img/structure/B13609829.png)
![3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B13609836.png)
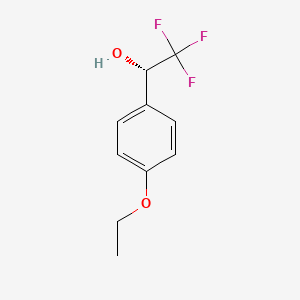
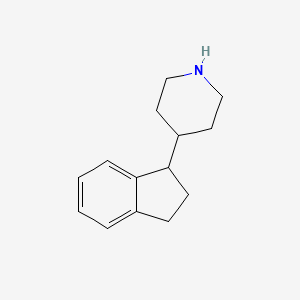



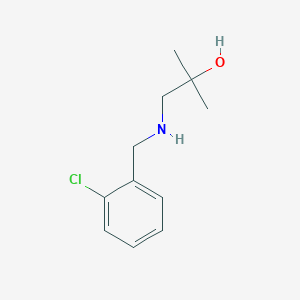
![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)
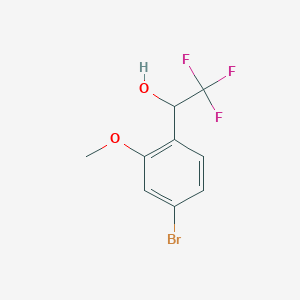

![((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B13609914.png)
